2-Bromo-6-(dimethylphosphinyl)pyridine
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Overview
Description
2-Bromo-6-(dimethylphosphinyl)pyridine is a chemical compound with the molecular formula C7H9BrNOP. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a dimethylphosphinyl group at the sixth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(dimethylphosphinyl)pyridine can be achieved through various methodsThe reaction typically involves the use of bromotrimethylsilane and other reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent functionalization processes, similar to laboratory-scale synthesis but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(dimethylphosphinyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the phosphinyl group.
Scientific Research Applications
2-Bromo-6-(dimethylphosphinyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(dimethylphosphinyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the phosphinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the phosphinyl group.
6-Bromopyridin-2-yl)dimethylphosphine oxide: Another derivative with similar functional groups.
Uniqueness
2-Bromo-6-(dimethylphosphinyl)pyridine is unique due to the presence of both a bromine atom and a dimethylphosphinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9BrNOP |
---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
2-bromo-6-dimethylphosphorylpyridine |
InChI |
InChI=1S/C7H9BrNOP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
InChI Key |
LGFQENDLMRDZDE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
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